1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine
Description
This compound features a piperazine ring substituted at the 4-position with a 3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin moiety. The methylsulfonyl group (-SO₂CH₃) is electron-withdrawing, influencing electronic properties and receptor interactions.
Properties
IUPAC Name |
1-methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)25-20-8-7-16(14-17(18)20)26(2,23)24/h3-8,14,18H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCROLNHTLUQIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936605 | |
| Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16185-12-9 | |
| Record name | Piperazine, 1-(10,11-dihydro-8-(methylsulfonyl)dibenzo(b,f)thiepin-10-yl)-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016185129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[8-(Methanesulfonyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiepin Ring Formation via Friedel-Crafts Alkylation
A starting material such as 2-(4-methylsulfanylphenyl)sulfanylbenzoic acid undergoes reduction to yield [2-(4-methylsulfanylphenyl)sulfanylphenyl]methanol. Subsequent halogenation with thionyl chloride generates 1-(chloromethyl)-2-(4-methylsulfanylphenyl)sulfanylbenzene, which is cyclized under acidic conditions (e.g., polyphosphoric acid) to form the dihydrobenzo[b]benzothiepin skeleton.
Key Reaction Conditions:
-
Cyclization agent : Polyphosphoric acid (PPA) at 120–140°C
Introduction of the Methylsulfonyl Group
The target compound’s 3-methylsulfonyl moiety necessitates oxidation of a precursor’s methylsulfanyl group. This step diverges from methiothepin’s synthesis, which retains the methylsulfanyl group.
Oxidation of Methylsulfanyl to Methylsulfonyl
The intermediate 3-methylsulfanyl-5,6-dihydrobenzo[b]benzothiepin-5-one is treated with a strong oxidizing agent to convert the thioether (–S–CH₃) to a sulfone (–SO₂–CH₃).
Standard Oxidation Protocols:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| m-CPBA | DCM | 0°C to RT | 4 h | 85% |
| H₂O₂/CH₃COOH | AcOH | 80°C | 6 h | 78% |
Mechanistic Insight :
-
m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes sulfides to sulfones via a two-step epoxidation-like mechanism.
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H₂O₂ in acetic acid provides a cost-effective alternative but requires longer reaction times.
The introduction of the 1-methylpiperazine group is achieved through nucleophilic substitution or alkylation. Recent advancements in monosubstituted piperazine synthesis enhance efficiency.
Alkylation of Benzothiepin Intermediate
The oxidized intermediate 5-chloro-3-methylsulfonyl-5,6-dihydrobenzo[b]benzothiepine reacts with 1-methylpiperazine under basic conditions.
Optimization Parameters:
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Base : K₂CO₃ or Et₃N
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Solvent : Acetonitrile or DMF
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Temperature : 80–100°C
Side Reactions :
-
Competitive disubstitution is mitigated using protonated piperazine (e.g., piperazine monoacetate), which limits reactivity to a single nitrogen.
Stereochemical Considerations
The stereogenic center at position 5 of the benzothiepin ring necessitates chiral resolution or asymmetric synthesis.
Chiral Resolution via Diastereomeric Salt Formation
Racemic 5-chloro-3-methylsulfonyl-5,6-dihydrobenzo[b]benzothiepine is treated with a chiral acid (e.g., tartaric acid), yielding diastereomeric salts separable by crystallization.
Enantiomeric Excess (ee):
Catalytic and Process Innovations
Microwave-Assisted Alkylation
Adapting methods from monosubstituted piperazine synthesis, microwave irradiation reduces reaction times from hours to minutes:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 8 h | 20 min |
| Yield | 70% | 82% |
| Energy Consumption | High | Low |
Flow Reactor Prototypes
Continuous-flow systems improve scalability and safety for oxidation and alkylation steps, particularly when handling hazardous reagents like m-CPBA.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Classical Alkylation | Well-established protocol | Long reaction times | 65–75% |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment required | 75–82% |
| Flow Reactor | Scalable, safe for exothermic steps | High initial investment | 70–78% |
Characterization and Quality Control
Critical analytical data for the final compound include:
Chemical Reactions Analysis
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogues differ in substituents on the benzothiepin ring, impacting solubility, logP, and bioactivity:
*Estimated based on structural similarity.
Key Observations :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) increase polarity but may reduce solubility due to high logP.
- Bulky groups (e.g., tert-butyl) significantly elevate logP, enhancing lipophilicity but impairing solubility.
- Ether linkages (e.g., butoxy) moderately reduce logP compared to sulfonyl or chloro groups.
Biological Activity
1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b]benzothiepin-5-yl)piperazine is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with a methylsulfonyl group and a dihydrobenzo[b]benzothiepin moiety. Its molecular formula is , and it possesses unique properties that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing physiological processes.
- Receptor Modulation : It can interact with receptors on cell surfaces, altering signaling pathways.
- Gene Expression Regulation : The compound has the potential to affect gene expression related to disease processes.
In Vitro Efficacy
Recent studies have demonstrated the compound's efficacy in various in vitro assays:
- Tyrosinase Inhibition : The compound exhibited significant inhibition of tyrosinase activity in B16F10 murine melanoma cells. This effect is crucial for potential applications in treating hyperpigmentation disorders.
- Antioxidant Activity : It showed promising antioxidant properties, comparable to established antioxidants in cell-based assays.
Case Studies and Experimental Data
Several studies have reported on the biological activity of similar compounds and analogs:
Toxicological Profile
The compound's safety profile has been evaluated through computational toxicology databases, indicating low toxicity levels under standard conditions. However, further empirical studies are necessary to confirm these findings.
Q & A
Q. What are the optimal synthetic routes for 1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, allylic acetates can react with benzyl piperazine-1-carboxylate under standard conditions (50°C in DMF) to yield intermediates, followed by deprotection and functionalization . Key steps include purification via column chromatography and structural validation using NMR and HRMS. Reaction optimization should prioritize yield and enantiosefficiency, as demonstrated in iridium-catalyzed amination protocols .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and methylsulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and isotopic patterns .
- Thermal Analysis : Determine melting points and stability under varying temperatures (e.g., DSC/TGA) .
- Solubility Studies : Use ESOL or LogP calculations to predict solubility in polar/nonpolar solvents .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes, especially during reactions involving sulfonyl groups .
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methylsulfonyl vs. nitro groups) and compare bioactivity datasets .
- Dose-Response Studies : Evaluate IC₅₀ values across multiple assays (e.g., cytotoxicity, enzyme inhibition) to identify non-specific effects .
- Computational Modeling : Use molecular docking to assess target binding affinity discrepancies (e.g., hCA I/II inhibition vs. receptor antagonism) .
Q. What experimental strategies can elucidate the metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation Studies : Expose the compound to acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic conditions to identify degradation products .
- Isotope-Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in preclinical models .
Q. How can researchers design experiments to evaluate the compound’s selectivity for CNS targets versus peripheral receptors?
- Methodological Answer :
- Receptor Profiling Panels : Screen against GPCRs (e.g., dopamine D3, serotonin 5-HT1A) using radioligand binding assays .
- BBB Permeability Assays : Use PAMPA-BBB or in situ brain perfusion to predict central vs. peripheral activity .
- Functional Selectivity Tests : Compare cAMP accumulation (Gαs vs. Gαi coupling) in cell lines expressing target receptors .
Q. What computational tools are effective for predicting synthetic accessibility and retrosynthetic pathways?
- Methodological Answer :
- Retrosynthesis Software : Utilize Pistachio, BKMS_METABOLIC, or Reaxys to prioritize feasible routes based on precursor availability and reaction plausibility .
- Machine Learning Models : Apply template-based relevance scoring to rank pathways by yield and step count .
- Cost-Benefit Analysis : Factor in hazardous intermediates (e.g., nitro derivatives requiring specialized handling) during route selection .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Interlaboratory Validation : Replicate measurements using standardized protocols (e.g., shake-flask method for logP) .
- Environmental Controls : Account for temperature/pH variations that affect solubility (e.g., pH-dependent ionization of piperazine nitrogen) .
- QC Standards : Cross-validate with reference compounds (e.g., USP-grade controls) to calibrate instrumentation .
Q. What statistical approaches are recommended for reconciling conflicting bioactivity data?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from public repositories (e.g., PubChem BioAssay) and apply random-effects models to quantify heterogeneity .
- Bootstrap Resampling : Assess robustness of IC₅₀ values across assay replicates .
- Multivariate Regression : Identify confounding variables (e.g., cell line viability, solvent DMSO%) influencing activity .
Methodological Framework Integration
Q. How can theoretical frameworks guide the design of mechanistic studies for this compound?
- Methodological Answer :
- Conceptual Models : Link hypotheses to established theories (e.g., lock-and-key enzyme inhibition for sulfonyl-containing analogs) .
- Iterative Hypothesis Testing : Use the PDCA (Plan-Do-Check-Act) cycle to refine experimental parameters (e.g., reaction stoichiometry, catalyst loading) .
- Ethical Alignment : Ensure compliance with institutional guidelines for hazardous waste disposal and in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
